2-(4-chlorophenoxy)-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide
Overview
Description
Synthesis Analysis
The synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives has been reported in the literature. One method involves a visible-light-mediated catalyst-free reaction of diversely substituted α-bromodiketones, generated in situ by the reaction of NBS and 1,3-diketones, with 3-mercapto[1,2,4]triazoles under aqueous conditions . This reaction afforded thiazolo[3,2-b][1,2,4]triazole derivatives in excellent yields .Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazole derivatives, have been reported to have significant anti-inflammatory and analgesic activities . These activities are often mediated through inhibition of the biosynthesis of prostaglandins, which are derived from arachidonic acid .
Mode of Action
Based on the anti-inflammatory and analgesic activities of similar compounds, it can be inferred that this compound may interact with its targets to inhibit the biosynthesis of prostaglandins . This inhibition could result in reduced inflammation and pain.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, which leads to the production of prostaglandins and leukotrienes . This pathway is catalyzed by cyclo-oxygenase and 5-lipoxygenase enzymes . The inhibition of these enzymes can lead to a decrease in the production of prostaglandins, thereby reducing inflammation and pain.
Result of Action
The result of the compound’s action would likely be a reduction in inflammation and pain, given the anti-inflammatory and analgesic activities of similar compounds . This could potentially make it useful in the treatment of conditions characterized by inflammation and pain.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S/c1-14-4-2-3-5-18(14)20-24-21-26(25-20)16(13-29-21)10-11-23-19(27)12-28-17-8-6-15(22)7-9-17/h2-9,13H,10-12H2,1H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKIIGXFJVXKDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)COC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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